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Compound of Interest |

Compound Name: DIVINYLTIN DICHLORIDE
CAS No.: 7532-85-6
Cat. No.: B1582001
\ 7

Executive Summary: The Case for Divinyltin
Dichloride

While cisplatin remains the gold standard in chemotherapy, its toxicity profile has driven the
search for non-platinum metallodrugs. Organotin(IV) compounds, particularly diorganotin(IV)
dichlorides (

), have emerged as potent alternatives due to their ability to bind DNA phosphate backbones
and interact with cysteine-rich proteins.

Divinyltin dichloride (DVTC), with the formula

, occupies a unique structural niche. Unlike the bulky diphenyltin or dibenzyltin analogs, the
vinyl groups in DVTC offer:

e Reduced Steric Hindrance: Facilitating deeper penetration into the DNA minor groove.
e Electronic Conjugation: The

-electron system of the vinyl group (

hybridized carbons) directly interacting with the Sn(IV) center, potentially modulating the
Lewis acidity and hydrolytic stability of the Sn-Cl bonds.
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This guide provides the standardized computational protocol for characterizing DVTC,
predicting its spectroscopic signature, and evaluating its biological efficacy in silico.

Computational Methodology: The "Gold Standard"
Protocol

To ensure reproducibility and accuracy, the following theoretical levels are recommended
based on validated studies of homologous organotins (e.g., dibenzyltin dichloride).

Electronic Structure Calculation (DFT)

The presence of the heavy Tin (Sn) atom requires treatment of relativistic effects.

o Software: Gaussian 16, ORCA 5.0, or equivalent.

e Functional:
o B3LYP: Standard for geometry optimization and vibrational frequency analysis.
o MO06-2X or

B97X-D: Recommended for single-point energy calculations and docking parameterization
to account for dispersion forces (critical for

interactions of vinyl groups).
» Basis Sets:

o Tin (Sn):LanL2DZ (Los Alamos National Laboratory 2-Double-Zeta). This includes an
Effective Core Potential (ECP) to model inner shell electrons, reducing computational cost
while handling relativistic contraction.

o C, H, Cl:6-311++G(d,p). A Pople-style triple-zeta basis set with diffuse functions is
essential for accurately modeling the electron-rich chlorine atoms and the

-orbitals of the vinyl group.
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Solvation Models

Since biological activity occurs in aqueous media, gas-phase calculations are insufficient.
e Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
e Solvents: Water (

) for biological simulation; DMSO (

) for solubility benchmarking.

Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study.
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Figure 1: Standardized computational workflow for organotin(IV) characterization.
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Based on literature data for diphenyltin dichloride, the following parameters are the expected
convergence targets for DVTC.

Optimized Geometry

DVTC adopts a distorted tetrahedral geometry around the central Sn atom.
e Symmetry: Ideally

, but often relaxes to
or
due to vinyl group rotation.

o Key Geometric Parameters (Predicted):

Parameter Bond/Angle Predicted Value Notes

Slightly shorter than
alkyl-Sn due to

Bond Length Sn-C 2.10-2.14 A

carbon.

Labile bonds; primary
Bond Length Sn-Cl 2.33-2.37A o

hydrolysis sites.

Typical vinyl double
Bond Length c=C 1.33-1.35A P y

bond.

Compressed from
Bond Angle CIl-Sn-Cl 98° —102° 109.5° due to Lewis

acidity.

Widened due to steric
Bond Angle C-sSn-C 125° — 130° repulsion of vinyl

groups.

Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
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) is a critical descriptor of chemical reactivity (Global Hardness,
).

e HOMO: Predominantly located on the vinyl

-system and Chlorine lone pairs.

e LUMO: Localized on the Tin (Sn) atom (specifically antibonding

).

 Significance: A smaller gap (compared to alkyl-tins) indicates "softer" character, facilitating
interaction with soft biological nucleophiles like Sulfur in Cysteine or Nitrogen in DNA bases
(Guanine N7).

Vibrational Spectroscopy Profiling

Experimental verification relies on IR and Raman spectroscopy. The theoretical study must
generate a scaled frequency list (Scale Factor ~0.961 for B3LYP).

Diagnostic Bands for DVTC

 Vinyl Stretch:

o Region: 1580 — 1600 cm~1
o Intensity: Medium (IR), Strong (Raman).
o Note: This band confirms the integrity of the vinyl group.

e Asymmetric Stretch:

o Region: 520 - 580 cm~?
o Intensity: Strong (IR).

o Mechanistic Relevance: Shifts in this band upon DNA binding indicate coordination
changes.

e Symmetric/Asymmetric:
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o Region: 300 — 350 cm~1[1]
o Intensity: Very Strong (Far-IR / Raman).

o Bio-Marker: The disappearance of these bands in aqueous solution signals hydrolysis
(formation of

Molecular Docking & Biological Interface

The ultimate goal is to predict anticancer activity. The simulation must model the displacement
of Cl ligands by biological targets.

Docking Protocol

e Ligand Preparation:
o Since Sn-Cl bonds hydrolyze, dock both the neutral dichloride (

) and the hydrolyzed diaqua species (
).

o Charge assignment: Use Gasteiger charges or RESP charges derived from the DFT MEP
calculation.

e Targets:
o B-DNA (e.g., PDB ID: 1BNA): To test for minor groove binding vs. intercalation.
o Human Serum Albumin (HSA): To assess drug transport.

o Tubulin: Organotins often inhibit tubulin polymerization.

Mechanism of Action Visualization

The following diagram details the theoretical pathway from administration to DNA damage.
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Figure 2: Proposed mechanism of action for Divinyltin Dichloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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